2-(1,2,4-triazin-3-yl)propan-2-amine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-(1,2,4-triazin-3-yl)propan-2-amine hydrochloride typically involves the reaction of 1,2,4-triazine with propan-2-amine under specific conditions. One common method includes the use of a dioxane/water solvent mixture and sodium carbonate as a base, with the reaction carried out at temperatures between 70-80°C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2-(1,2,4-Triazin-3-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced with other nucleophiles, such as morpholine, under specific conditions.
Oxidation and Reduction Reactions: The triazine ring can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Complexation Reactions: The compound can form complexes with metal ions, which is useful in various applications.
Scientific Research Applications
2-(1,2,4-Triazin-3-yl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of other triazine derivatives and as a ligand in coordination chemistry.
Biology: The compound has been evaluated for its antimicrobial activity against various bacteria and fungi.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
Comparison with Similar Compounds
2-(1,2,4-Triazin-3-yl)propan-2-amine hydrochloride can be compared with other triazine derivatives, such as:
1,3,5-Triazine: A simpler triazine compound with different chemical properties and applications.
Bis-(1,2,4-triazin-3-yl) ligands: These compounds have been studied for their selectivity in complexation with metal ions, showing different affinities compared to this compound.
2,4-Diamino-1,3,5-triazine: Another triazine derivative with distinct biological activities and uses.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications and interactions in various fields of research.
Properties
IUPAC Name |
2-(1,2,4-triazin-3-yl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-6(2,7)5-8-3-4-9-10-5;/h3-4H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAQINPVIOEKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CN=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137812-22-5 |
Source
|
Record name | 2-(1,2,4-triazin-3-yl)propan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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